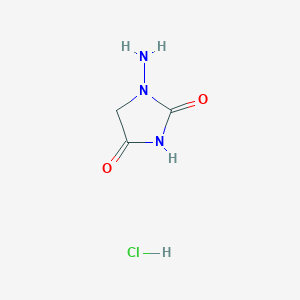

1-Aminohydantoin hydrochloride

Description

Significance and Research Context of the Hydantoin (B18101) Core Structure

The hydantoin ring, also known as imidazolidine-2,4-dione, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. researchgate.netekb.eg The hydantoin structure possesses key features that contribute to its pharmacological importance:

Hydrogen Bonding Capabilities: It has two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups), allowing for strong and specific interactions with biological macromolecules like proteins and enzymes. researchgate.netnih.gov

Synthetic Accessibility: The hydantoin core can be readily synthesized through established chemical reactions, and its structure allows for easy introduction of various substituents at multiple positions. researchgate.netnih.gov

Diverse Biological Activities: Hydantoin derivatives have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities. ekb.egwisdomlib.org

Prominent examples of drugs containing the hydantoin scaffold include the anticonvulsant Phenytoin (B1677684) and the antibacterial agent Nitrofurantoin (B1679001). researchgate.netekb.eg The versatility of the hydantoin core continues to inspire the design and synthesis of new therapeutic agents.

Role of 1-Aminohydantoin (B1197227) Hydrochloride as a Versatile Reagent in Organic Synthesis

1-Aminohydantoin hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its primary amino group is a key reactive site, allowing it to participate in a variety of chemical transformations. chemicalbook.combiosynth.com

One of the primary applications of this compound is in the synthesis of other hydantoin derivatives. researchgate.net For instance, it is a reactant in the preparation of:

(E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione chemicalbook.comsigmaaldrich.com

Dantrolene (B1669809) and its sodium salt , which are used as skeletal muscle relaxants. chemicalbook.comsigmaaldrich.com

The synthesis of these compounds often involves the condensation of the amino group of 1-aminohydantoin with aldehydes or other electrophilic partners. For example, a new synthesis for nitrofurantoin involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a base, a reaction in which 1-aminohydantoin can be a key intermediate. researchgate.net

Furthermore, this compound has been employed as a reactant in Suzuki-Miyaura coupling reactions, demonstrating its utility in forming carbon-carbon bonds, a fundamental process in modern organic synthesis. chemicalbook.com

Overview of Research Trajectories Involving this compound

Research involving this compound extends beyond its use as a synthetic intermediate. It also plays a significant role in analytical and biochemical studies.

A major area of research is its use as a marker for the detection of veterinary drug residues in food products. 1-Aminohydantoin is a major metabolite of the antibacterial drug nitrofurantoin found in animal tissues. cymitquimica.commedchemexpress.com Because nitrofurantoin is banned for use in food-producing animals in many countries, sensitive methods are required to detect its residues. The analytical strategy often involves the release of protein-bound 1-aminohydantoin from tissue samples under acidic conditions, followed by derivatization to enhance its detectability by techniques like high-performance liquid chromatography (HPLC) and immunoassays. medchemexpress.comcuni.cz For instance, a fluorescent immunochromatographic strip test using a quantum dot-antibody probe has been developed for the rapid and quantitative detection of 1-aminohydantoin in edible animal tissues. medchemexpress.com

Forced degradation studies on this compound have been conducted to understand its stability under various stress conditions such as pH, oxidation, light, and heat. cuni.cz These studies are crucial for developing stable pharmaceutical formulations and for identifying potential degradation products. cuni.cz Research has shown that the compound is most unstable in acidic and basic conditions. cuni.cz

The compound is also utilized in the study of various biological pathways. For example, it has been used in research related to inhibitors of lymphoid specific tyrosine phosphatase and in studies on proteasome inhibition by peptide semicarbazones. chemicalbook.com

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-aminoimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHANUVLKERQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499598 | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-56-7 | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Aminohydantoin Hydrochloride and Its Derivatives

Historical and Classical Synthetic Routes to 1-Aminohydantoin (B1197227) Hydrochloride

The method developed by Traube and Hoffa is a notable classical route for preparing 1-aminohydantoin salts. google.comgoogleapis.com This synthesis starts with the preparation of hydrazinoacetic acid or its ester from the reaction of monochloroacetic acid or its ester with hydrazine (B178648). google.comgoogleapis.com The resulting hydrazino compound is then converted to the corresponding 2-semicarbazidoacetic acid or its ester through cyanation using sodium or potassium cyanate (B1221674) in a slightly acidic or alkaline solution. google.comgoogleapis.com Finally, the 2-semicarbazidoacetic acid or ester is treated with a mineral acid to induce cyclization and form the 1-aminohydantoin salt. google.comgoogleapis.com While foundational, this process is associated with yields of approximately 40% based on the starting monochloroacetic acid or its ester. googleapis.com Another source describes a process starting from 1-Hydrazinessigsäureethylester (ethyl hydrazinoacetate) as being too costly for large-scale production. google.com

Synthesis from Benzaldehyde and Hexahydro-1,2,4-triazine-3,5-dione

Contemporary and Optimized Synthetic Approaches

More recent developments in the synthesis of 1-aminohydantoin hydrochloride have focused on improving efficiency, yield, and safety.

| Starting Semicarbazone | Reagents | Intermediate Product | Final Product (after hydrolysis) |

| Benzaldehyde semicarbazone | Ethyl monochloroacetate, Sodium alkoxide | 1-Benzylideneaminohydantoin | This compound |

| Acetone semicarbazone | Ethyl monochloroacetate, Sodium alkoxide | 1-Isopropylideneaminohydantoin | This compound |

A contemporary manufacturing process for this compound involves the reaction of 5-methyl-2,4-imidazolidinedione with ammonium (B1175870) hydroxide. fengchengroup.com The resulting product from this reaction is then further treated with hydrogen chloride gas to produce the final this compound. fengchengroup.com This method is highlighted as a typical production route by manufacturers. fengchengroup.com

| Starting Material | Reagents | Final Product |

| 5-Methyl-2,4-imidazolidinedione | 1. Ammonium hydroxide2. Hydrogen chloride gas | This compound |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety and efficiency.

Mechanochemistry, a solvent-free method, has emerged as a green and efficient alternative to traditional solution-based synthesis. bohrium.comirb.hr Twin-screw extrusion (TSE) is a scalable and continuous mechanochemical technique that has been successfully applied to the synthesis of hydantoin-based active pharmaceutical ingredients (APIs). rsc.orgnih.gov

In a notable application, the synthesis of nitrofurantoin (B1679001), a derivative of 1-aminohydantoin, was achieved through the mechanochemical reaction of this compound and 5-nitro-2-furfural using TSE. irb.hrrsc.org This solvent-free process occurs by grinding the solid reactants together. irb.hr The reaction can be performed with equimolar amounts of the reactants, and the conversion can be quantitative in a short period. irb.hr For instance, grinding this compound and 5-nitro-2-furfural at 30 Hz for 30 minutes resulted in complete conversion. irb.hr The product can be isolated in high yield simply by adding water to precipitate the product, with hydrochloric acid and water being the only byproducts. irb.hr

This method avoids the use of bulk organic solvents, such as DMF, and excess strong acids or bases, which are common in traditional solution-based syntheses. irb.hrrsc.org The reduction in solvent use and the elimination of complex work-up procedures contribute to a lower environmental footprint. irb.hrresearchgate.net The use of TSE allows for continuous production, which is a significant advantage for industrial-scale manufacturing. rsc.orgnih.gov Research has shown that TSE can produce difluorinated products at a rate of 3.94 kg h⁻¹, a substantial increase compared to the 0.14 kg h⁻¹ achievable with optimized ball-milling conditions. rsc.org

| Parameter | Mechanochemical TSE Synthesis | Traditional Solution-Based Synthesis |

| Solvent | None or minimal irb.hrnih.gov | Often uses DMF, EtOH irb.hrrsc.org |

| Reagents | Stoichiometric amounts irb.hr | Often requires excess reagents bohrium.comirb.hr |

| Byproducts | Water, HCl irb.hr | Varies, can include organic waste |

| Work-up | Simple precipitation irb.hr | Often requires pH adjustment, extraction |

| Temperature | Often at room temperature rsc.org | Can require heating or cooling irb.hr |

| Scalability | High, continuous process rsc.orgnih.gov | Batch process, less scalable rsc.org |

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental and human health impacts of a product or process throughout its life cycle. bohrium.com Studies comparing the mechanochemical synthesis of nitrofurantoin via TSE with traditional solvent-batch processes have demonstrated significant environmental benefits for the former. bohrium.com

The Process Mass Intensity (PMI) and cradle-to-gate LCIA (Life Cycle Impact Assessment) metrics show substantial reductions when mechanochemistry is employed. bohrium.com A key factor contributing to the environmental burden of both processes is the production of this compound itself. bohrium.com However, the mechanochemical route significantly reduces the upstream environmental impacts associated with the supply chain of this reactant. bohrium.com

The solvent-batch process generates a considerably larger amount of wastewater compared to the TSE process. bohrium.com Furthermore, many patented synthesis routes for nitrofurantoin utilize organic solvents, which necessitate additional energy for recovery, further increasing the environmental impact. bohrium.com The mechanochemical approach, by avoiding or minimizing solvent use, offers a more sustainable alternative. researchgate.net

Solvent-Free Mechanochemical Synthesis utilizing Twin-Screw Extrusion

Synthesis of 1-Aminohydantoin Derivatives

This compound is a versatile precursor for the synthesis of a wide range of derivatives, often through condensation and coupling reactions.

1-Aminohydantoin readily undergoes condensation reactions with various aldehydes and ketones to form hydrazone derivatives. researchgate.netgoogle.com This reaction is a common method for preparing a variety of biologically active compounds. researchgate.net For example, the well-known muscle relaxant dantrolene (B1669809) is synthesized by reacting 1-aminohydantoin with 5-(4-nitrophenyl)furan-2-carbaldehyde. rsc.org Similarly, the antibacterial agent nitrofurantoin is prepared by condensing 1-aminohydantoin with 5-nitro-2-furaldehyde (B57684). irb.hrgoogle.com

These condensation reactions can be carried out under various conditions. In traditional methods, the reaction is often performed in a solvent like DMF or aqueous alcohol, sometimes in the presence of an acid catalyst. rsc.orggoogle.com For instance, the synthesis of dantrolene can be achieved by reacting 1-aminohydantoin in 0.67 M HCl with 5-(4-nitrophenyl)furan-2-carbaldehyde in DMF at 0 °C, followed by stirring at room temperature. rsc.org

More recently, greener, solvent-free mechanochemical methods have been developed for these condensation reactions, as discussed in section 2.2.3.1. irb.hr These methods offer advantages in terms of reduced waste and energy consumption. irb.hr

| Derivative | Carbonyl Compound | Reaction Conditions | Reference |

| Dantrolene | 5-(4-nitrophenyl)furan-2-carbaldehyde | 0.67 M HCl in DMF, 0°C to RT | rsc.org |

| Nitrofurantoin | 5-nitro-2-furaldehyde | Mechanochemical grinding or in solution | irb.hrgoogle.com |

| 1-(benzylideneamino)-hydantoin | Benzaldehyde | Reaction with 1-aminohydantoin | researchgate.net |

1-Aminohydantoin and its derivatives can participate in coupling reactions to create more complex molecular architectures. A 2-nitrobenzaldehyde (B1664092) derivative of 1-aminohydantoin has been synthesized and utilized in further coupling reactions. openmedscience.com This derivative was prepared by coupling 1-aminohydantoin with [1,2,3,4,5,6-¹³C₆]-2-nitrobenzaldehyde. openmedscience.com

While direct examples of coupling reactions involving the hydantoin (B18101) ring of 1-aminohydantoin itself are less common in the provided context, its derivatives serve as platforms for such transformations. For instance, the synthesis of latonduine-1-amino-hydantoin hybrids involves the coupling of 1-aminohydantoin to a scaffold at the lactam moiety. mdpi.com This was achieved by reacting the core structure with an excess of this compound in dry acetonitrile, followed by neutralization to yield the final product. mdpi.com

Novel phthalimide-hydantoin hybrids have been synthesized through the condensation of activated phthalimides with this compound. nih.govnih.gov This synthetic route involves a multi-step process.

The synthesis begins with the activation of phthalimides by converting them to their corresponding N-ethoxycarbonylphthalimides using ethyl chloroformate in a basic medium. nih.gov These activated phthalimides are then reacted with this compound in the presence of a base, such as potassium carbonate, in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 100 °C) to form phthalimide-hydantoin hybrid salts. nih.govresearchgate.net

Neutralization of these intermediate salts can lead to the final phthalimide-hydantoin hybrid. nih.gov However, the stability of the product can be influenced by substituents on the phthalimide (B116566) ring. For example, in the case of a nitro-substituted phthalimide intermediate, ring opening may occur during neutralization. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

| N-ethoxycarbonylphthalimide | This compound | K₂CO₃, NMP | Phthalimide-hydantoin hybrid salt | nih.gov |

| Phthalimide | Ethyl chloroformate | Basic medium | N-ethoxycarbonylphthalimide | nih.gov |

Cascade Synthesis of Aminohydantoins via In Situ-Generated N-Substituted Isocyanates

A notable advancement in the synthesis of 3-aminohydantoin derivatives involves a cascade reaction that utilizes N-substituted isocyanates generated in situ. nih.gov This method provides a streamlined approach to complex aminohydantoin structures from simple starting materials. nih.gov Nitrogen-substituted isocyanates are highly reactive intermediates that can act as powerful building blocks in heterocyclic synthesis. nih.govrsc.org However, their high reactivity often leads to dimerization, which has historically limited their synthetic utility. rsc.org

A key innovation is the use of phenoxycarbonyl derivatives of hydrazides and hydrazones as precursors. nih.gov These precursors exist in a reversible equilibrium, allowing for the controlled, in situ generation of the N-substituted isocyanates. This "blocked" or "masked" isocyanate approach prevents undesirable side reactions and enables a controlled reaction with bifunctional partners like α-amino esters. nih.govrsc.org

The cascade reaction proceeds by combining the N-substituted isocyanate precursor with an α-amino ester. The process facilitates the rapid assembly of intricate aminohydantoin derivatives, including those analogous to medicinally relevant compounds. nih.gov This methodology has been successfully applied to synthesize over 100 different compounds, demonstrating its broad scope and potential as a powerful tool for creating heterocycles containing the N–N–C=O motif. rsc.org

Table 1: Scope of the Cascade Synthesis of 3-Aminohydantoins

| Entry | Precursor of N-Isocyanate | α-Amino Ester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl (benzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-(Benzylideneamino)-5,5-dimethylimidazolidine-2,4-dione | 85 |

| 2 | Phenyl (cyclohexylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-(Cyclohexylideneamino)-5,5-dimethylimidazolidine-2,4-dione | 78 |

| 3 | Phenyl (4-chlorobenzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-((4-Chlorobenzylidene)amino)-5,5-dimethylimidazolidine-2,4-dione | 82 |

| 4 | Phenyl (4-methoxybenzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-((4-Methoxybenzylidene)amino)-5,5-dimethylimidazolidine-2,4-dione | 75 |

This table presents a selection of results from the cascade synthesis, illustrating the variety of substituents that can be incorporated into the 3-aminohydantoin structure.

Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl (B83357) Ketene (B1206846) Acetals

A connective, one-pot tandem methodology has been developed for the synthesis of 5,5-disubstituted hydantoins, which are formal cyclization products of quaternary amino acids. nih.govresearchgate.net This approach begins with simple ester-derived starting materials and proceeds through a sequence of α-amination and α-arylation of silyl ketene acetals. nih.govthieme-connect.com

The process is initiated by the silver-catalyzed amination of a silyl ketene acetal (B89532) with an azocarboxamide. nih.govthieme-connect.com This regioselective addition to the N=N bond of the azocarboxamide generates an N-amino-N'-aryl urea (B33335) derivative of a substituted amino ester. nih.govresearchgate.net Subsequent treatment with a base, such as potassium hexamethyldisilazide (KHMDS), forms an ester enolate. researchgate.net This intermediate then undergoes an intramolecular arylation via the migration of an aryl group from one nitrogen to the α-position of the ester. nih.govresearchgate.net

The final step of the sequence is the cyclization of the resulting product to form the 5,5-disubstituted hydantoin. nih.gov This method is notable for its efficiency and its ability to tolerate a range of functional groups on both the aryl ring and the ester component. nih.gov The reaction successfully accommodates both electron-donating and electron-withdrawing groups on the migrating aryl ring. nih.govthieme-connect.com The resulting hydantoin products can be further functionalized, for instance, through deprotection and condensation reactions. thieme-connect.com

Table 2: Substrate Scope for the Tandem Synthesis of 5,5-Disubstituted Hydantoins

| Entry | Silyl Ketene Acetal | Azocarboxamide (Ar) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2a (from Methyl isobutyrate) | 5a (Ar = 4-Tolyl) | 7a | 85 |

| 2 | 2a (from Methyl isobutyrate) | 5b (Ar = Phenyl) | 7b | 60 |

| 3 | 2a (from Methyl isobutyrate) | 5c (Ar = 4-Cyanophenyl) | 7c | 71 |

| 4 | 2a (from Methyl isobutyrate) | 5d (Ar = 3-Chlorophenyl) | 7d | 65 |

| 5 | 2b (from Methyl 3-phenylpropionate) | 5g (Ar = 4-Methoxyphenyl) | 7g | 85 |

This table showcases the versatility of the tandem amination-arylation reaction with various silyl ketene acetals and azocarboxamides, leading to a diverse array of 5,5-disubstituted hydantoins. nih.govresearchgate.net

Reaction Mechanisms and Pathways Involving 1 Aminohydantoin Hydrochloride

Nucleophilic Reactivity of the Amino Group

The chemical structure of 1-Aminohydantoin (B1197227) features a primary amino group (-NH2) attached to a hydantoin (B18101) ring. cymitquimica.com This amino group is nucleophilic, meaning it can donate its pair of electrons to an electrophile to form a new chemical bond. This reactivity is fundamental to many of its chemical transformations. The basicity and nucleophilicity of this group allow it to participate in a variety of reactions, including condensation reactions with aldehydes and ketones. cymitquimica.comgoogle.com

For instance, a notable reaction is its condensation with 2-nitrobenzaldehyde (B1664092). This reaction is often used for the derivatization of 1-Aminohydantoin to facilitate its detection and quantification in analytical methods. medchemexpress.comopenmedscience.com The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond. researchgate.net This derivatization is crucial for monitoring residues of nitrofurantoin (B1679001) in food products of animal origin. medchemexpress.com

Cyclization Reactions in Derivative Formation

1-Aminohydantoin hydrochloride and its precursors are involved in cyclization reactions to form the characteristic five-membered hydantoin ring. The synthesis of 1-aminohydantoin itself often involves a cyclization step. One synthetic route starts from the reaction of semicarbazones with ethyl monochloroacetate in the presence of a base. researchgate.net The intermediate formed, a 2-semicarbazidoacetic acid derivative, then undergoes intramolecular cyclization, typically under acidic conditions, to yield the 1-aminohydantoin salt. google.comgoogle.com

The hydantoin ring can also be formed from related open-chain structures. For example, ethyl N¹-carbamido-N²-benzylidenehydrazinoacetate can be cyclized with either acid or alkali to produce N¹-benzylidene-1-aminohydantoin. researchgate.net Furthermore, research has shown that derivatives of 1-aminohydantoin can undergo unexpected intramolecular ring closure reactions under basic conditions, leading to the formation of more complex fused heterocyclic systems. mdpi.com The rate of these cyclization reactions can be influenced by factors such as pH. at.ua

Hydrolysis and Degradation Pathways

The stability of this compound is a critical factor, particularly in the context of its role as a marker residue for the parent drug nitrofurantoin. It is susceptible to degradation, especially through hydrolysis.

Forced degradation, or stress testing, is performed to understand the chemical stability of a substance under conditions more severe than typical storage. nih.govrjptonline.org Studies on this compound have revealed its degradation pathways under various stress factors. cuni.cz

The compound is most unstable in the presence of acid and base, indicating that hydrolysis is a primary degradation pathway. cuni.cz It demonstrates greater stability when exposed to light, elevated temperature alone, and a combination of heat and humidity. cuni.cz While direct irradiation does not significantly convert 1-Aminohydantoin, photocatalytic degradation using titanium dioxide (TiO₂) has been shown to be effective. researchgate.net Oxidation tests have been challenging to interpret due to methodological limitations. cuni.cz

Table 1: Summary of Forced Degradation Studies on this compound

| Stress Condition | Observation | Reference |

| Acidic pH | Substance is highly unstable. | cuni.cz |

| Basic pH | Substance is highly unstable; formation of 2-Semicarbazidoacetic acid observed. | cuni.cz |

| Oxidation | Method used was inappropriate for accurate assessment. | cuni.cz |

| Light | Substance is relatively stable. | cuni.cz |

| Heat | Substance is relatively stable. | cuni.cz |

| Heat & Humidity | Substance is relatively stable. | cuni.cz |

| Photocatalysis (TiO₂) | Significant degradation observed. | researchgate.net |

A key degradation product, and also a potential starting material in its synthesis, is 2-Semicarbazidoacetic acid (SAA). cuni.czcuni.cz The formation of SAA is particularly noted under basic conditions and at elevated temperatures in solution. cuni.cz This occurs through the hydrolytic opening of the hydantoin ring. The presence of SAA is a known impurity that is monitored during stability studies of this compound. cuni.czcuni.cz The synthesis of 2-semicarbazidoacetic acid itself can be achieved by reacting chloroacetic acid with hydrazine (B178648) hydrate. google.com

Forced Degradation Studies under Stress Conditions (pH, Oxidation, Light, Heat, Humidity)

Covalent Binding to Tissue Proteins and Subsequent Release under Acidic Conditions

A significant toxicological aspect of 1-Aminohydantoin is its ability to covalently bind to tissue proteins. medchemexpress.commedchemexpress.com This binding is a crucial consideration in food safety, as it leads to the formation of tissue-bound residues that are not easily extractable.

These protein-bound residues can be released under mild acidic conditions. medchemexpress.commedchemexpress.com This release mechanism is exploited in analytical procedures for detecting nitrofurantoin abuse in food-producing animals. The standard method involves hydrolyzing the tissue sample with dilute acid to liberate the bound 1-Aminohydantoin. nih.gov The released compound is then derivatized, often with 2-nitrobenzaldehyde, and quantified to determine the original concentration of the parent drug. medchemexpress.commedchemexpress.com This property of covalent binding and subsequent acid-labile release underscores the persistence of this metabolite in tissues. medchemexpress.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-aminohydantoin (B1197227) hydrochloride and its reaction products, offering unambiguous structural information in both solution and solid states.

The ¹H NMR spectrum of 1-aminohydantoin hydrochloride provides key information about its basic structure. In its derivatives, typically formed through condensation reactions with aldehydes, the ¹H NMR spectra reveal the successful formation of the new C=N bond and the nature of the substituent group.

For instance, in the synthesis of a series of furagin (B1674188) derivatives, this compound is reacted with various aldehydes. tandfonline.com The resulting Schiff base derivatives show characteristic signals. The two protons of the methylene (B1212753) group (CH₂) in the hydantoin (B18101) ring typically appear as a singlet. In derivatives, the chemical shift of this singlet and the iminyl proton (CH=N) are diagnostic. tandfonline.comopenmedscience.com Furthermore, a homonuclear NOE difference spectrum can confirm the E configuration by showing a spatial correlation between the iminyl hydrogen and the N-CH₂ protons. openmedscience.com

Detailed ¹H NMR data for several derivatives, synthesized from this compound (1), are presented below. The spectra were recorded in DMSO-d₆. tandfonline.com

| Compound | Structure | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | Derivative of Benzaldehyde | 4.36 (s, 2H), 7.38–7.48 (m, 3H), 7.68–7.72 (m, 2H), 7.80 (s, 1H), 11.25 (s, 1H) |

| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | Derivative of 4-Nitrobenzaldehyde | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) |

| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | Derivative of 3-Furaldehyde | 4.30 (s, 2H), 6.74–6.76 (m, 1H), 7.73–7.77 (m, 2H), 8.05–8.07 (m, 1H), 11.18 (s, 1H) |

| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | Derivative of trans-4-Methoxycinnamaldehyde | 3.78 (s, 3H), 4.29 (s, 2H), 6.85–7.00 (m, 4H), 7.51–7.59 (m, 3H), 11.18 (s, 1H) |

Data sourced from Čikotienė et al. (2018). tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including the carbonyl (C=O) carbons of the hydantoin ring. tandfonline.com The chemical shifts of the carbonyl carbons and the methylene carbon are particularly useful for confirming the integrity of the hydantoin ring structure. tandfonline.comresearchgate.net

Solid-state NMR (ssNMR) is especially valuable for analyzing products from mechanochemical synthesis, where reactions are performed in the solid state with minimal or no solvent. researchgate.netacs.org This technique can directly probe the structure of the bulk material without the need for dissolution, which could potentially alter the sample or not be feasible. acs.org

A study on the solvent-free synthesis of nitrofurantoin (B1679001) via twin-screw extrusion of this compound and 5-nitro-2-furaldehyde (B57684) demonstrated the power of ¹³C solid-state NMR. The comparison of the spectra of the reactants and the final product clearly confirmed the reaction's success. researchgate.netacs.org The signal for the aldehyde carbon (CH=O) of 5-nitro-2-furaldehyde at 175.5 ppm disappeared in the product spectrum. researchgate.netacs.org Concurrently, a new peak corresponding to the N-acylhydrazone carbon (CH=N) appeared at 168.7 ppm. researchgate.netacs.org Furthermore, the chemical shift of the methylene (CH₂) group moved from 55.9 ppm in this compound to 49.1 ppm in the nitrofurantoin product, consistent with the formation of the desired hydrazone linkage. researchgate.netacs.org

Below is a table of ¹³C NMR data for derivatives of this compound. tandfonline.com

| Compound | Structure | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | Derivative of Benzaldehyde | 48.9, 126.8, 128.8, 129.8, 134.3, 143.0, 153.4, 169.0 |

| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | Derivative of 4-Nitrobenzaldehyde | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | Derivative of 3-Furaldehyde | 48.8, 107.0, 122.5, 136.1, 144.8, 144.9, 153.3, 169.1 |

| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | Derivative of trans-4-Methoxycinnamaldehyde | 48.8, 55.2, 114.3, 123.1, 128.5, 128.6, 138.5, 145.5, 153.3, 159.9, 169.1 |

Data sourced from Čikotienė et al. (2018). tandfonline.com

¹H NMR Analysis of this compound and its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and its derivatives.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high sensitivity. nih.govnthu.edu.tw It is routinely used to confirm the molecular weight of synthesized compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. In the characterization of 1-aminohydantoin derivatives, ESI-MS is used to detect the protonated molecular ion [M+H]⁺ or other adducts like the sodiated ion [M+Na]⁺. tandfonline.commdpi.com The agreement between the calculated (calcd) and experimentally found m/z values confirms the identity of the synthesized product. tandfonline.com

| Compound | Molecular Formula | Ion | m/z (Calculated) | m/z (Found) |

| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | C₁₀H₁₀N₃O₂ | [M+H]⁺ | 204.0773 | 204.0783 |

| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | C₁₀H₉N₄O₄ | [M+H]⁺ | 249.0624 | 249.0616 |

| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | C₈H₈N₃O₃ | [M+H]⁺ | 194.0566 | 194.0570 |

| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | C₁₃H₁₄N₃O₃ | [M+H]⁺ | 260.1035 | 260.1047 |

| 2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione (6a) | C₁₈H₁₄N₃O₄ | [M+H]⁺ | 336.0984 | 336.0998 |

| 5-Nitro-2-(3-(4-nitrobenzyl)-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione (6d) | C₁₈H₁₂N₅O₈ | [M+H]⁺ | 426.0686 | 426.0691 |

Data sourced from Čikotienė et al. (2018) tandfonline.com and Angeli et al. (2024). nih.gov

While this compound contains a chloride ion, its primary analytical application in tissues is not the determination of chloride ions. Instead, 1-aminohydantoin (AHD) serves as a crucial marker metabolite for the veterinary drug nitrofurantoin. biosynth.commedchemexpress.comnih.gov Nitrofurantoin is rapidly metabolized in the body, and its residues become covalently bound to tissue proteins. medchemexpress.comnih.gov

Analytical methods, therefore, focus on detecting the stable AHD metabolite. The procedure involves hydrolyzing the tissue sample, often with dilute hydrochloric acid, to release the bound AHD. euchinasafe.eu The released AHD is then derivatized, typically with 2-nitrobenzaldehyde (B1664092), to form a stable nitrophenyl derivative (NP-AHD). medchemexpress.comeuchinasafe.eu This derivative is then extracted and quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). euchinasafe.euncl.edu.tw This methodology allows for the reliable determination of nitrofurantoin residues in edible animal tissues like meat and milk. medchemexpress.comeuchinasafe.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Structure Confirmation

X-ray Diffraction Studies

X-ray diffraction, particularly single-crystal X-ray diffraction, provides definitive proof of molecular structure by mapping the precise arrangement of atoms in a crystalline solid. This technique has been employed to confirm the absolute structure and stereochemistry of complex derivatives of 1-aminohydantoin. For example, the molecular structures of a latonduine-1-amino-hydantoin hybrid and its associated Schiff base were unequivocally confirmed by single-crystal X-ray diffraction analysis. researchgate.netmdpi.com Similarly, the structures of selected acylhydrazones derived from 1-aminohydantoin have also been determined using this method. researchgate.net These studies are critical for understanding the three-dimensional geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

In a study involving a latonduine-1-amino-hydantoin hybrid, SC-XRD was successfully used to confirm the attachment of the 1-aminohydantoin (1-AH) moiety to the main molecular scaffold. mdpi.comresearchgate.net The analysis revealed the exact connectivity and spatial orientation of the atoms, solidifying the structural assignment of the newly synthesized compound. mdpi.comresearchgate.net While specific crystallographic data for this compound itself is not detailed in the provided search results, the application of SC-XRD to its derivatives highlights the power of this technique in unambiguously elucidating complex molecular structures. mdpi.comresearchgate.netresearchgate.net

Table 1: Key Information from Single-Crystal X-ray Diffraction

| Parameter Determined | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates | Provides the precise position of each atom within the unit cell. |

| Bond Lengths & Angles | Offers fundamental geometric information about the molecule's structure. spbu.ru |

Electron Diffraction of Nanometer-Sized Crystalline Samples

When single crystals of sufficient size for X-ray diffraction cannot be obtained, electron diffraction (ED) emerges as a powerful alternative for structural elucidation, particularly for nanocrystalline materials. mdpi.comazom.com This technique can determine the atomic structure from crystals as small as tens of nanometers. azom.comnih.gov

The utility of electron diffraction was demonstrated in the structural analysis of a copper(II) complex that failed to yield single crystals suitable for SC-XRD. mdpi.comresearchgate.net Researchers were able to collect electron diffraction data from nanocrystals approximately 100 nm in size, which allowed for the successful solution and refinement of the molecular structure. mdpi.comresearchgate.net This approach, often referred to as 3DED or MicroED, is becoming increasingly crucial in structural science for materials that only form very small crystals. azom.compdx.edu

Powder X-ray Diffraction for Characterization of Solid Forms

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material and to identify its specific crystalline form, or polymorph. researchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a bulk sample composed of many small crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

Research has utilized PXRD to characterize various hydrazone derivatives, confirming their structures and analyzing their solid-state properties. researchgate.net Supporting information from studies on related compounds often includes PXRD patterns to confirm the identity and phase purity of synthesized materials, including precursors like this compound. amazonaws.com

Table 2: Application of Powder X-ray Diffraction

| Application | Description |

|---|---|

| Phase Identification | Compares the experimental diffraction pattern to databases to identify the crystalline compound. |

| Purity Analysis | Detects the presence of crystalline impurities or different polymorphic forms. |

| Crystallinity Assessment | Distinguishes between crystalline and amorphous (non-crystalline) material. |

Infrared (IR) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for the characterization of molecular structures. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present, while UV-Visible (UV-Vis) spectroscopy investigates electronic transitions.

The IR spectra of hydantoin derivatives, including those related to 1-aminohydantoin, exhibit characteristic absorption bands. academie-sciences.frmdpi.com Typically, strong peaks are observed for the N-H groups (around 3200-3421 cm⁻¹) and the carbonyl (C=O) groups of the hydantoin ring (between 1698 and 1780 cm⁻¹). academie-sciences.frmdpi.compsu.edu These spectral features are consistent and aid in confirming the presence of the hydantoin moiety. aip.org UV-Vis spectra have also been recorded for 1-aminohydantoin in ethanol, providing information about its electronic absorption properties. amazonaws.comrsc.org

Table 3: Characteristic IR Absorption Bands for Hydantoin Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| N-H | 3200 - 3421 | Stretching | academie-sciences.frmdpi.com |

| C=O (imide) | 1760 - 1780 | Asymmetric/Symmetric Stretching | academie-sciences.frpsu.edu |

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is extensively used in pharmaceutical analysis to determine the purity of drug substances and to create impurity profiles. ijcrt.orgchromatographyonline.comresearchgate.net

For this compound (AHH), HPLC methods have been developed to assess its stability and degradation pathways. cuni.cz In forced degradation studies, HPLC analysis is used to monitor the decrease of the parent substance and to detect the formation of impurities under various stress conditions like acid/base hydrolysis, oxidation, heat, and light. cuni.cz A known impurity of AHH is 2-semicarbazidoacetic acid, which is both a starting material and a potential degradation product. cuni.cz The development of a robust HPLC method involves optimizing parameters such as the column (e.g., C18), mobile phase composition, and detector wavelength to achieve high sensitivity and selectivity for the API and all related impurities. ijcrt.orgnih.gov

Table 4: Typical Parameters for HPLC Method Development for Impurity Profiling

| Parameter | Example Specification | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. | nih.gov |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) | Eluent system to carry the sample through the column; pH can be adjusted to optimize separation. | chromatographyonline.comnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. | nih.gov |

| Detection | UV detector (e.g., at 240 nm) | To detect and quantify the compounds as they elute from the column. | nih.gov |

Immunoassay Development for Detection and Quantification

Immunoassays are highly sensitive and specific analytical methods based on the principle of antigen-antibody binding. researchgate.nettandfonline.com They are particularly valuable for the rapid screening of a large number of samples, especially for detecting low-level residues in complex matrices like food. tandfonline.comrsc.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Residue Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for detecting and quantifying substances such as the nitrofuran metabolite 1-aminohydantoin (AHD). tandfonline.comtandfonline.com The development of an ELISA for AHD involves producing specific antibodies that recognize the target molecule. researchgate.net Since small molecules like AHD are not immunogenic on their own, they are first conjugated to a larger carrier protein to elicit an immune response for antibody production. nih.gov

Competitive ELISA formats are commonly used for small molecule detection. rsc.org In this setup, the AHD in a sample competes with a labeled AHD conjugate for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of AHD in the sample. ELISAs have been successfully developed for the detection of AHD residues in various animal tissues, including fish, shrimp, pork, and chicken, providing a rapid, simple, and precise screening tool. tandfonline.comjg-biotech.comnih.gov These assays are crucial for monitoring the illegal use of nitrofurantoin in food-producing animals. teagasc.ietandfonline.com

Table 5: Performance Characteristics of an AHD ELISA

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Antibody Type | Monoclonal or Polyclonal | Monoclonal antibodies offer high specificity to a single epitope. | rsc.orgresearchgate.net |

| Assay Format | Competitive (direct or indirect) | Standard format for small molecule detection. | tandfonline.comrsc.org |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the sensitivity of the assay. | tandfonline.com |

| Cross-Reactivity | The degree to which the antibody binds to substances other than the target analyte. | High specificity (low cross-reactivity) is desired for accurate results. | nih.gov |

Fluorescent Immunochromatographic Strip Tests

Fluorescent immunochromatographic strip tests (ICSTs) represent a significant advancement in the rapid and sensitive detection of 1-aminohydantoin (AHD), the principal tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin. tandfonline.comnih.gov These assays leverage the high sensitivity and specificity of antigen-antibody reactions combined with the superior optical properties of fluorescent nanomaterials, such as quantum dots (QDs), to achieve quantitative and semi-quantitative analysis. researchgate.netproquest.com The principle of these tests is typically based on a competitive immunoassay format. exlibrisgroup.com In this format, AHD present in a sample competes with a fixed amount of AHD-antigen conjugate immobilized on the test line of a nitrocellulose membrane for binding to a limited amount of fluorescently labeled anti-AHD antibody. researchgate.netexlibrisgroup.com The resulting fluorescence intensity on the test line is inversely proportional to the concentration of AHD in the sample. mdpi.com

A key innovation in this field is the use of quantum dots as the fluorescent label. researchgate.net QDs, which are semiconductor nanocrystals, offer distinct advantages over traditional labels like colloidal gold, including high photostability, strong fluorescence intensity, and size-tunable emission spectra, which collectively enhance the sensitivity of the assay. researchgate.net For the detection of small molecules like AHD, a derivatization step is often required to make the molecule immunogenic and detectable. dbcls.jp AHD is typically derivatized with 2-nitrobenzaldehyde (2-NBA) to form a nitrophenyl (NP) derivative of AHD (NP-AHD), which then becomes the target analyte for the antibody in the assay. researchgate.netdbcls.jp

Research has focused on optimizing these tests to achieve high sensitivity, specificity, and reliability for on-site screening of food products. proquest.com These developments are crucial for monitoring the illegal use of nitrofurantoin in food-producing animals and ensuring food safety. nih.gov The European Commission has established a minimum required performance limit (MRPL), recently replaced by a Reference Point for Action (RPA) of 0.5 µg/kg, for nitrofuran metabolites in food products, driving the need for highly sensitive detection methods. tandfonline.comnih.gov

A notable study by Le et al. (2018) describes the development of a rapid, simple, and sensitive fluorescent ICST for AHD detection in edible animal tissues using a quantum dot-antibody probe. proquest.com The monoclonal antibodies were conjugated to CdSe/ZnS QDs. researchgate.net The performance of this single-analyte test is summarized in the table below.

Performance Characteristics of a QD-based Fluorescent ICST for 1-Aminohydantoin (AHD)

| Parameter | Value |

|---|---|

| Target Analyte | Nitrophenyl derivative of AHD (NP-AHD) |

| Linear Range | 0.1 - 100 ng/mL |

| 50% Inhibitory Concentration (IC50) | 4.51 ng/mL |

| Limit of Detection (LOD) | 0.14 ng/g |

| Correlation with LC-MS/MS | 0.9916 |

| Intra-day Recovery | 81.5% - 108.2% |

| Inter-day Recovery | 83.4% - 105.3% |

| Coefficient of Variation (CV) | <13% |

Further advancements have led to the development of multiplex fluorescent immunochromatographic assays, allowing for the simultaneous detection of multiple nitrofuran metabolites. mdpi.comnih.gov A study by Guo et al. (2022) details a multicolor ICA platform using quantum dot nanobeads (QBs) with different emission colors to detect four nitrofuran metabolites, including AHD, in aquatic products. researchgate.netmdpi.comnih.gov This approach significantly enhances testing efficiency for comprehensive food safety screening. mdpi.com The performance characteristics for the AHD component of this multiplex assay are presented below.

Performance of a Multiplex QB-based Fluorescent ICST for 1-Aminohydantoin (AHD)

| Parameter | Value |

|---|---|

| Target Analyte | 1-Aminohydantoin (AHD) |

| Visual Detection Limit (Cutoff) | 50 ng/mL |

| Calculated 50% Inhibitory Concentration (IC50) | 1.72 ng/mL |

| Calculated Limit of Detection (LOD) | 0.138 ng/mL |

| Recovery in Spiked Fish Samples | 84.2% - 92.2% |

| Relative Standard Deviation (RSD) | <10% |

These studies demonstrate the successful application of fluorescent immunochromatographic strip tests as a powerful tool for the rapid, sensitive, and reliable screening of 1-aminohydantoin in various food matrices. proquest.commdpi.com The high correlation with confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) validates their accuracy and utility for regulatory monitoring. researchgate.net

Research Applications of 1 Aminohydantoin Hydrochloride

Pharmaceutical Research and Development

The structural characteristics of 1-aminohydantoin (B1197227) hydrochloride, including its hydantoin (B18101) core, make it a significant component in the synthesis of numerous pharmaceutical products. Current time information in Bangalore, IN.fengchengroup.com Its utility spans across different therapeutic areas, from central nervous system disorders to infectious diseases.

1-Aminohydantoin hydrochloride is widely recognized as a key intermediate in the manufacturing of various pharmaceuticals and pesticides. isotope.comselleck.cn Its chemical structure allows for further modifications and reactions to create more complex molecules with desired therapeutic properties. For instance, it is a reactant in the synthesis of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione. chemicalbook.com The compound's role as a versatile intermediate is fundamental to the development of new drugs and agrochemicals.

A new synthesis method for 1-aminohydantoin and its derivative, nitrofurantoin (B1679001), involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide. researchgate.net This highlights the compound's role as a central component in synthetic pathways. Furthermore, solvent-free continuous synthesis methods using twin-screw extrusion have been developed for hydantoin-based active pharmaceutical ingredients like nitrofurantoin and dantrolene (B1669809), starting from this compound. researchgate.net

One of the most significant applications of this compound is its role as a precursor in the synthesis of the skeletal muscle relaxant dantrolene. chemicalbook.comresearchgate.net Dantrolene is used in the treatment of malignant hyperthermia. researchgate.net The synthesis of dantrolene typically involves the condensation of 1-aminohydantoin with 5-(4-nitrophenyl)furfural. nih.gov

Research has also focused on the synthesis of dantrolene analogues. researchgate.net Azumolene, a derivative of dantrolene, has been studied for its potential in treating malignant hyperthermia, showing good water solubility. wikipedia.org The synthesis of these muscle relaxants underscores the importance of this compound as a starting material.

Table 1: Skeletal Muscle Relaxants Synthesized from this compound

| Compound | Therapeutic Use | Key Synthesis Step |

| Dantrolene | Malignant Hyperthermia | Condensation with 5-(4-nitrophenyl)furfural nih.gov |

| Dantrolene Sodium | Malignant Hyperthermia | Salt formation from dantrolene chemicalbook.com |

| Azumolene | Malignant Hyperthermia (experimental) | Derivative of dantrolene wikipedia.org |

The hydantoin moiety, the core structure of 1-aminohydantoin, is a well-known pharmacophore in anticonvulsant drugs. researchgate.net While the direct synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin) from this compound is not the primary route, the structural similarity and the shared hydantoin core link it to this class of medications. fengchengroup.comopenmedscience.com Phenytoin is a widely used anti-epileptic drug. researchgate.netslideshare.net The hydantoin ring is a key feature for the anticonvulsant activity of these drugs. openmedscience.com

This compound and its derivatives are of significant interest in the development of treatments for epilepsy. fengchengroup.combiosynth.com The inherent antiepileptic properties of the hydantoin structure make it a valuable scaffold for designing new anticonvulsant agents. fengchengroup.com Research has explored the synthesis of various aminohydantoins as potential drugs for epilepsy. biosynth.com The development of novel hydantoin-based compounds continues to be an active area of research for finding safer and more effective treatments for epilepsy. researchgate.net

The reactivity of this compound allows for its use in the synthesis of a wide array of bioactive compounds. It can be reacted with various aldehydes to produce a series of derivatives with potential therapeutic applications. nih.gov For example, it has been used to synthesize a series of furagin (B1674188) derivatives that have shown inhibitory activity against human carbonic anhydrases, which are targets in cancer therapy. nih.gov

The synthesis of N-acylhydrazone derivatives from 1-aminohydantoin is another area of exploration for new drug candidates. wikipedia.org These derivatives have shown a broad spectrum of biological activities. The ability to create diverse libraries of compounds from this single precursor is a significant advantage in drug discovery. researchgate.net

Table 2: Examples of Bioactive Compounds Derived from this compound

| Derivative Class | Starting Aldehyde/Reactant | Potential Therapeutic Area |

| Furagin Derivatives | Various aldehydes | Anticancer nih.gov |

| N-Acylhydrazones | Various aldehydes | Various (e.g., antimicrobial, anti-inflammatory) wikipedia.org |

| Latonduine-1-Amino-Hydantoin Hybrid | 11-nitro-indolo[2,3-d]benzazepine-7-one | Anticancer mdpi.com |

Derivatives of 1-aminohydantoin have been investigated for their antimicrobial and antitumor activities. researchgate.net The hydantoin structure is a common feature in compounds with these biological properties. researchgate.net For instance, nitrofurantoin, synthesized from this compound, is an antibiotic used for urinary tract infections. researchgate.netchemicalbook.comindexcopernicus.com

Research has shown that certain hydantoin derivatives exhibit potent anticancer activity. researchgate.net For example, a latonduine-1-amino-hydantoin hybrid has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. mdpi.com Additionally, some furagin derivatives of 1-aminohydantoin have been explored as potential anticancer agents due to their inhibition of carbonic anhydrase IX and XII. nih.gov

Inhibitory Studies (e.g., Lymphoid Specific Tyrosine Phosphatase, Proteasome)

This compound serves as a crucial reactant in the synthesis of molecules designed for specific inhibitory functions in biochemical research. chemicalbook.com Its structural backbone is utilized in creating more complex molecules that target particular enzymes.

One significant area of research is in the development of inhibitors for Lymphoid-Specific Tyrosine Phosphatase (Lyp). Lyp is a protein tyrosine phosphatase encoded by the PTPN22 gene and plays a critical role in T-cell signaling. nih.gov A specific mutation in this gene leads to a more active phosphatase, which is associated with a range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov Consequently, inhibiting Lyp presents a promising therapeutic strategy for these conditions. nih.gov Research has demonstrated that this compound can be used to synthesize Schiff base analogs that exhibit inhibitory activity against Lyp. nih.gov For instance, by reacting this compound with various aldehydes, researchers have created a library of compounds, with some showing submicromolar inhibitory concentrations (IC₅₀) against Lyp. nih.gov

The following table summarizes the inhibitory activity of synthesized Schiff base analogs derived from 1-aminohydantoin against Lymphoid-Specific Tyrosine Phosphatase (Lyp).

| Compound ID | Structure | IC₅₀ (μM) against Lyp |

| 8p | Schiff base analog | 0.39 |

| 17a | Schiff base analog | > 50 |

| 17b | Schiff base analog | 1.1 |

| Data sourced from a study on the discovery of novel Lyp inhibitors. nih.gov |

Furthermore, this compound is implicated in studies concerning proteasome inhibition. It is used as a reactant in the synthesis of peptide semicarbazones, which have been investigated for their ability to inhibit the proteasome. chemicalbook.com

Carbonic Anhydrase Inhibition Studies

Derivatives of 1-aminohydantoin have been a focus of research for their potential as carbonic anhydrase (CA) inhibitors. scienceopen.comnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. scienceopen.com They are involved in numerous physiological processes, and certain isoforms, such as hCA IX and hCA XII, are highly expressed in various cancers, making them attractive targets for drug development. scienceopen.com

Studies have explored the inhibitory effects of a series of Furagin derivatives, which incorporate the 1-aminohydantoin moiety as a zinc-binding group, against various human (h) carbonic anhydrase isoforms. scienceopen.com These synthesized compounds have shown selective inhibition, being largely inactive against cytosolic isoforms hCA I and hCA II but demonstrating moderate to good inhibitory activity against tumor-associated transmembrane isoforms hCA IX and secreted isoform hCA VI and VII. scienceopen.comresearchgate.net

The inhibition constants (Kᵢ) for a selection of these compounds are presented in the table below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 3a | >10000 | 8956 | 989 | 76.5 | 108 |

| 3b | >10000 | 9864 | 875 | 88.1 | 115 |

| 5 | >10000 | 7562 | 762 | 95.4 | 121 |

| AAZ | 250 | 12 | 25 | 2.5 | 25 |

| Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor used as a reference. Data sourced from studies on phthalimide (B116566)–hydantoin hybrids and Furagin derivatives. scienceopen.comnih.gov |

The research indicates that the aminohydantoin scaffold can serve as a valuable starting point for developing novel and isoform-selective carbonic anhydrase inhibitors. researchgate.net

Research on Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) Pathways

This compound is connected to research involving the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) pathway. chemicalbook.com TRAIL is a cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells. chemicalbook.comoncotarget.comdovepress.com This selectivity makes the TRAIL pathway a significant area of interest for cancer therapeutics. oncotarget.comnih.gov

TRAIL initiates apoptosis by binding to its specific death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. chemicalbook.comoncotarget.com This binding event triggers a signaling cascade that leads to the activation of caspases, the primary executioners of apoptosis. oncotarget.com The involvement of this compound in this context is as a metabolite of nitrofurantoin, and its derivatives are studied in relation to cellular processes influenced by the TRAIL pathway. chemicalbook.com Research into the TRAIL pathway explores its role in immune surveillance against tumors and its potential to be harnessed for cancer treatment. dovepress.comnih.gov

Agricultural Chemistry Research

Development of Agrochemicals

In agricultural chemistry, this compound is recognized as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. isotope.comselleck.cn Its chemical structure provides a versatile scaffold for the creation of more complex molecules with desired biological activities for crop protection. The process often involves condensing 1-aminohydantoin with other chemical entities to produce derivatives with potential pesticidal properties. google.com

Enhancing Crop Resistance to Diseases

The use of this compound as a precursor in the development of agrochemicals contributes to strategies for enhancing crop resistance to diseases. chemicalbook.com By synthesizing novel pesticides and other plant protection agents from this compound, researchers aim to develop products that can effectively combat plant pathogens. The resulting agrochemicals can help protect crops from various diseases, thereby improving yield and quality. The broad utility of hydantoin derivatives in creating biologically active compounds underpins this application. google.com

Precursor for Hydrazone-Based Herbicides

This compound serves as a precursor for the synthesis of hydrazone-based compounds. While direct synthesis of commercial herbicides from this compound is not extensively documented in the provided results, its role as a reactant for creating hydrazone derivatives is established. nih.gov Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. This functional group is present in various biologically active molecules, including those with herbicidal activity. The synthesis typically involves the condensation of 1-aminohydantoin with an appropriate aldehyde or ketone, a reaction that readily forms the corresponding hydrazone (a Schiff base). nih.gov This chemical versatility allows for its incorporation into research programs aimed at discovering new herbicidal agents.

Biochemical Research

In the realm of biochemical research, this compound is utilized for its interactions with biological molecules and its part in metabolic pathways. It serves as a tool for investigating enzymatic processes and understanding the metabolic fate of certain drugs.

This compound and its derivatives are subjects of study in enzyme inhibition and protein interaction research. The compound itself is known to covalently bind to tissue proteins, a characteristic that is central to its role as a biomarker for nitrofurantoin use. medchemexpress.com It has also been noted to exhibit unique interactions with proteins and amino acids, which can influence enzymatic activity. scbt.com

Furthermore, this compound serves as a crucial reactant in the synthesis of more complex molecules designed to be enzyme inhibitors.

Carbonic Anhydrase Inhibitors: It is used in the synthesis of novel phthalimide–hydantoin hybrids. nih.gov These synthesized compounds have been tested for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms, which are enzymes linked to a variety of diseases. nih.gov

Kinase and Phosphatase Inhibitors: The compound is a building block for creating potential inhibitors for enzymes like the PIM-1 kinase and lymphoid-specific tyrosine phosphatase. chemicalbook.comresearchgate.net Molecular docking studies have been performed to understand how these complex hybrids fit into the binding pockets of target enzymes. researchgate.net

Other Enzyme-Related Research: It is also listed as a reactant for synthesizing compounds used in studies of proteasome inhibition. chemicalbook.com Research has also indicated that this compound may inhibit oxidative DNA damage. biosynth.com

Table 1: this compound in Enzyme Inhibition Studies

| Target Enzyme/Process | Role of 1-Aminohydantoin HCl | Research Finding |

|---|---|---|

| Human Carbonic Anhydrases (hCA) | Reactant for synthesis of inhibitors | Synthesized phthalimide–hydantoin hybrids showed inhibitory activity against hCA VI, VII, and IX. nih.gov |

| PIM-1 Kinase | Component of a hybrid molecule studied | A Latonduine-1-Amino-Hydantoin hybrid was docked into the PIM-1 enzyme binding pocket. researchgate.net |

| Lymphoid Specific Tyrosine Phosphatase | Reactant for inhibitor synthesis | Used to create potential phosphatase inhibitors. chemicalbook.com |

| Proteasome | Reactant for inhibitor synthesis | Employed in synthesizing peptide semicarbazones for proteasome inhibition studies. chemicalbook.com |

| Oxidative DNA Damage | Direct inhibitory action | Shown to inhibit oxidative DNA damage in rat kidneys. biosynth.com |

This compound is a significant metabolite of the antibiotic nitrofurantoin. medchemexpress.comsigmaaldrich.com The study of its formation and persistence provides crucial insights into the metabolic processes affecting this drug in biological systems. scbt.com Nitrofurans like nitrofurantoin are rapidly metabolized in animals, and their parent forms have very short half-lives. scielo.branses.fr The drug's metabolites, however, become covalently bound to proteins in tissues, where they remain for an extended period. medchemexpress.comanses.fr

1-Aminohydantoin is the specific, stable tissue-bound metabolite of nitrofurantoin. medchemexpress.comscielo.branses.fr When tissues containing these bound residues are treated with acid, 1-aminohydantoin is released. medchemexpress.comanses.fr This process mimics the potential release in the acidic environment of the stomach, providing a window into the metabolic fate of the parent drug and its potential effects after consumption of contaminated animal products. anses.fr Understanding this metabolic pathway is essential for food safety monitoring and toxicology. scielo.branses.fr Its role in nitrogen metabolism and the synthesis of other nitrogen-containing compounds is also of biochemical interest. scbt.com The compound's potential antimicrobial and antitumor properties make it a subject of interest in medicinal chemistry for the development of new therapeutic targets. cymitquimica.com

Studies Related to Enzyme Inhibition and Protein Interactions

Analytical Chemistry Applications

In analytical chemistry, this compound is primarily used as a reference material or analytical standard, especially in the context of food safety and veterinary drug residue analysis. scientificlabs.iecreative-diagnostics.comnacchemical.comsigmaaldrich.com

This compound is commercially available as an analytical standard of high purity. creative-diagnostics.comnacchemical.com It is used as a calibrant in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scientificlabs.iefujifilm.com As a reference standard, it allows for the accurate identification and quantification of its presence in a given sample. creative-diagnostics.com Its isotopically labeled forms, such as 1-aminohydantoin-13C3 and 1-aminohydantoin-d2, are also used as internal standards in isotope dilution methods to improve the accuracy of quantification. fda.gov.twptci.co.thvliz.be

A primary application of this compound is as a certified reference standard for monitoring the illegal use of nitrofuran antibiotics in food-producing animals. medchemexpress.comanses.frscientificlabs.ie Because the parent nitrofuran drugs are metabolized quickly, food safety regulations focus on detecting their stable metabolites in animal tissues. scielo.branses.fr 1-Aminohydantoin is the key marker residue for the use of nitrofurantoin. anses.frfda.gov

Analytical methods use this compound to create calibration curves for the precise measurement of nitrofurantoin residues in various food matrices, including:

Meat (pork, chicken, turkey) medchemexpress.comscientificlabs.ieresearchgate.net

Fish and Shrimp scielo.brvliz.befda.govresearchgate.net

Milk medchemexpress.comscientificlabs.ie

Eggs and Honey fda.gov.tw

The detection of nitrofurantoin abuse relies on quantifying its main metabolite, 1-aminohydantoin (AHD). medchemexpress.com The standard analytical procedure involves the hydrolysis of a tissue sample under acidic conditions to release the protein-bound AHD. medchemexpress.comfda.gov The released AHD is then derivatized, typically with 2-nitrobenzaldehyde (B1664092) (2-NBA), to form a more stable and easily detectable product (NP-AHD). medchemexpress.comscielo.brfda.gov This derivative is then quantified using sensitive techniques like LC-MS/MS. scielo.brscientificlabs.iefda.gov.tw this compound is the essential standard used to validate these methods and quantify the results. scientificlabs.iefda.gov.tw

Newer detection methods are also being developed, such as enzyme-linked immunosorbent assays (ELISA) and aptamer-based chromogenic tests, which also rely on this compound for validation and as a reference. researchgate.netmdpi.com

Table 2: Analytical Methods for Detecting Nitrofurantoin Residues Using 1-Aminohydantoin (AHD) Standard

| Analytical Technique | Sample Matrix | Role of 1-Aminohydantoin HCl Standard |

|---|---|---|

| LC-MS/MS | Meat, Milk, Shrimp, Honey | Calibrant for quantification of the NP-AHD derivative after acid hydrolysis and derivatization. scientificlabs.iefda.gov.twvliz.befda.gov |

| ELISA | Fish, Shrimp, Pork, Chicken | Used to establish the sensitivity and specificity of the immunoassay for AHD residues. researchgate.net |

| Apta-Chromogenic Assay | Fish Tissues, Honey | Used to validate the limit of detection for a new aptamer-based screening method. mdpi.com |

| HPLC | General | General standard for High-Performance Liquid Chromatography analysis. fujifilm.com |

Table of Compounds

| Compound Name |

|---|

| 1-Aminohydantoin |

| This compound |

| 1-aminohydantoin-13C3 |

| 1-aminohydantoin-d2 |

| 2-nitrobenzaldehyde |

| Carbonic anhydrase |

| Furaltadone |

| Furazolidone |

| Nitrofurantoin |

| Nitrofurazone |

Standard for Determination of Residues of Veterinary Agents in Animal Tissues (Meat, Milk)

Material Science Research

The unique chemical structure of this compound, featuring both a primary amine group and a hydantoin ring with reactive nitrogen-hydrogen bonds, has garnered interest in the field of material science. Researchers are exploring its potential as a building block for the synthesis of novel polymers and functional coatings. The bifunctionality of the molecule allows it to act as a monomer in various polymerization reactions, paving the way for the development of new materials with tailored properties.

The exploration of this compound in material science primarily revolves around its capacity to be integrated into polymeric structures, imparting unique characteristics to the resulting materials. While direct polymerization of this compound is a subject of ongoing investigation, significant research has been conducted on closely related hydantoin derivatives, demonstrating the feasibility and potential of this class of compounds in creating advanced polymers and coatings.

The primary amine group on this compound makes it a suitable candidate for polycondensation reactions. This type of reaction, which involves the joining of monomer units with the elimination of a small molecule like water or hydrochloric acid, is a common method for synthesizing step-growth polymers such as polyamides and polyimides. wikipedia.org For instance, the reaction of a diamine with a diacid chloride is a standard route to produce polyamides. researchgate.net The amine functionality in this compound could potentially react with diacid chlorides or other suitable co-monomers to form novel polyamides incorporating the hydantoin ring into the polymer backbone. These integrated hydantoin moieties could enhance properties such as thermal stability, chemical resistance, and the ability to form strong intermolecular hydrogen bonds. wikipedia.org

Research into related hydantoin-containing polymers has yielded promising results, particularly in the development of functional materials with biocidal properties. These studies provide a strong indication of the potential applications for polymers derived from 1-aminohydantoin.

Key Research Findings in Hydantoin-Based Polymers:

N-halamine Hydantoin-Containing Polystyrenes: Researchers have successfully modified p-chloromethylated polystyrene by introducing hydantoin substituents. researchgate.net These modified polymers can be subsequently chlorinated to create N-halamine structures, which exhibit potent antimicrobial activity. researchgate.net The resulting materials are insoluble in water and common organic solvents, making them suitable for applications in medical devices and pharmaceutical equipment. researchgate.net